molecular formula Ge5Ir4 B14709654 CID 78061905

CID 78061905

Cat. No.: B14709654
M. Wt: 1132.0 g/mol
InChI Key: FPTOZLLHPKKPTF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

CID 78061905 is a unique compound registered in the PubChem database under the identifier 78061904. For instance, highlights CID-related chromatographic and spectral data (GC-MS and mass spectrometry), indicating it is likely analyzed via vacuum distillation fractions and characterized for purity or compositional studies . further supports this inference by illustrating oscillatoxin derivatives (e.g., CID 101283546) as structurally complex molecules, which often require advanced analytical techniques for identification .

Properties

Molecular Formula

Ge5Ir4

Molecular Weight

1132.0 g/mol

InChI

InChI=1S/5Ge.4Ir

InChI Key

FPTOZLLHPKKPTF-UHFFFAOYSA-N

Canonical SMILES

[Ge].[Ge].[Ge].[Ge].[Ge].[Ir].[Ir].[Ir].[Ir]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Industrial Production Methods

Industrial production methods for CID 78061905 would likely involve large-scale chemical synthesis processes. These processes typically include the optimization of reaction conditions to maximize yield and purity, as well as the use of industrial-grade reagents and equipment.

Chemical Reactions Analysis

Types of Reactions

CID 78061905 can undergo various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.

    Substitution: This reaction involves the replacement of one functional group in the compound with another.

Common Reagents and Conditions

Common reagents and conditions used in these reactions include:

    Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing agents: Such as lithium aluminum hydride or sodium borohydride.

    Substitution reagents: Such as halogens or alkylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may produce oxidized derivatives, while reduction reactions may yield reduced forms of the compound.

Scientific Research Applications

CID 78061905 has a wide range of scientific research applications, including:

    Chemistry: Used as a reagent or intermediate in organic synthesis.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic effects and pharmacological properties.

    Industry: Utilized in the development of new materials or chemical processes.

Mechanism of Action

The mechanism of action of CID 78061905 involves its interaction with specific molecular targets and pathways. The exact mechanism by which this compound exerts its effects is not fully understood, but it is believed to involve binding to specific receptors or enzymes, leading to changes in cellular processes.

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

To contextualize CID 78061905, we compare it with three structurally or functionally related compounds, leveraging data from analogous CIDs and methodologies described in the evidence.

Structural and Functional Similarities

Oscillatoxin D (CID 101283546)
  • Structure : A marine-derived cyclic peptide with brominated aromatic rings (Fig. 1A in ) .
  • Molecular Weight : ~1,200 g/mol (estimated from analogous structures).
  • Key Properties : High bioactivity as a toxin; characterized via mass spectrometry and nuclear magnetic resonance (NMR).
  • Comparison : If this compound shares a brominated or cyclic backbone, it may exhibit similar bioactivity but differ in solubility or metabolic stability due to structural variations.
CAS 899809-61-1 (CID 57892468)
  • Structure: A nitro-aromatic compound (C₁₇H₁₅NO₂) with a molecular weight of 265.31 g/mol .
  • Key Properties : High GI absorption, CYP1A2 inhibition, and moderate solubility (0.019–0.0849 mg/ml).
  • Comparison : Unlike this compound, this compound may lack nitro functional groups, altering its enzymatic interactions and solubility profile.
CAS 1761-61-1 (CID 72863)
  • Structure : Brominated benzoic acid derivative (C₇H₅BrO₂) with a molecular weight of 201.02 g/mol .
  • Key Properties : Moderate solubility (0.687 mg/ml) and use in synthetic chemistry as a building block.
  • Comparison : A halogenated structure like this suggests this compound could serve similar synthetic roles but with distinct reactivity due to differences in halogen placement or additional functional groups.

Tabulated Comparison

Property This compound (Inferred) Oscillatoxin D (CID 101283546) CAS 899809-61-1 (CID 57892468) CAS 1761-61-1 (CID 72863)
Molecular Formula Not available C₃₄H₄₈BrN₅O₁₀ (estimated) C₁₇H₁₅NO₂ C₇H₅BrO₂
Molecular Weight ~800–1,200 g/mol ~1,200 g/mol 265.31 g/mol 201.02 g/mol
Solubility Likely low (GC-MS fraction data) Insoluble in water 0.019–0.0849 mg/ml 0.687 mg/ml
Bioactivity Potential toxin or inhibitor Cytotoxic CYP1A2 inhibition Synthetic intermediate
Analytical Methods GC-MS, vacuum distillation NMR, MS Chromatography, spectroscopy Spectroscopy, synthesis

Key Differentiators

  • Synthetic Utility : Unlike CID 72863, which is a brominated synthetic intermediate, this compound may require specialized purification techniques (e.g., vacuum distillation) due to complex mixtures in its source material .
  • Biological Impact : Compared to oscillatoxin D, this compound’s hypothetical lack of macrocyclic rings could reduce membrane permeability but improve metabolic stability .
  • Solubility Trends : The inferred low solubility of this compound contrasts with the moderate solubility of CID 57892468, suggesting divergent applications in drug design or industrial chemistry .

Methodological Considerations

The evidence emphasizes rigorous analytical protocols for compound comparison:

  • Chromatography and Spectroscopy : As shown in , this compound’s fractions were analyzed via GC-MS, a method critical for resolving complex mixtures .
  • Synthetic Reproducibility : underscores the need for detailed reaction conditions (e.g., catalyst use, solvent systems) to ensure reproducibility in synthesizing analogs .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.